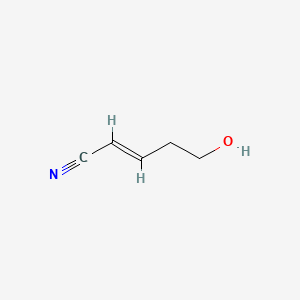
2-Pentenenitrile, 5-hydroxy-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentenenitrile, 5-hydroxy-, (E)- is an organic compound with the molecular formula C5H7NO It is a nitrile with a hydroxyl group attached to the fifth carbon in the pentene chain The (E)-configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a specific geometric structure
準備方法
Synthetic Routes and Reaction Conditions
2-Pentenenitrile, 5-hydroxy-, (E)- can be synthesized through several methods. One common approach involves the reaction of 2-pentenenitrile with hydroxylamine under controlled conditions to introduce the hydroxyl group at the fifth carbon. The reaction typically requires an acid catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-Pentenenitrile, 5-hydroxy-, (E)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation and purification to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Pentenenitrile, 5-hydroxy-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-pentenenitrile, 5-oxo-, (E)-.
Reduction: The nitrile group can be reduced to an amine, producing 2-pentene-5-amine, (E)-.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 2-Pentenenitrile, 5-oxo-, (E)-
Reduction: 2-Pentene-5-amine, (E)-
Substitution: Various substituted pentenenitriles depending on the reagent used.
科学的研究の応用
2-Pentenenitrile, 5-hydroxy-, (E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-Pentenenitrile, 5-hydroxy-, (E)- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes, making it a valuable tool in biochemical research.
類似化合物との比較
2-Pentenenitrile, 5-hydroxy-, (E)- can be compared with other similar compounds, such as:
2-Pentenenitrile, (E)-: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Pentenenitrile, 5-oxo-, (E)-: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2-Pentene-5-amine, (E)-:
The unique combination of the hydroxyl and nitrile groups in 2-Pentenenitrile, 5-hydroxy-, (E)- gives it distinct chemical properties and makes it a versatile compound in various research and industrial applications.
特性
分子式 |
C5H7NO |
|---|---|
分子量 |
97.12 g/mol |
IUPAC名 |
(E)-5-hydroxypent-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h1-2,7H,3,5H2/b2-1+ |
InChIキー |
HIHLTZWMAUOGHM-OWOJBTEDSA-N |
異性体SMILES |
C(CO)/C=C/C#N |
正規SMILES |
C(CO)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


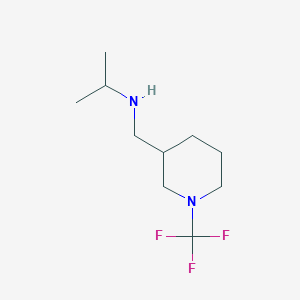
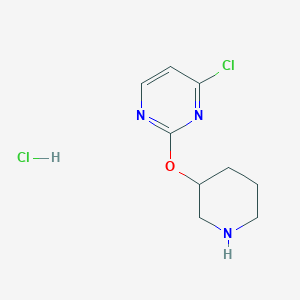
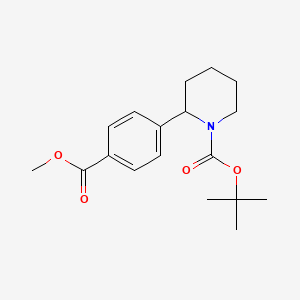
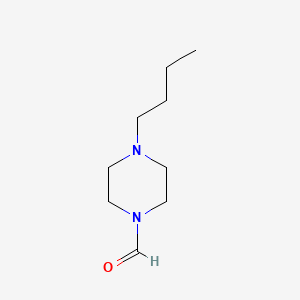
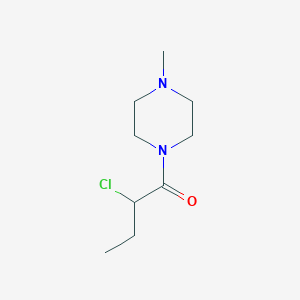
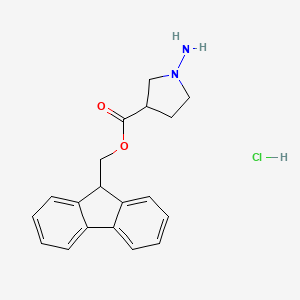
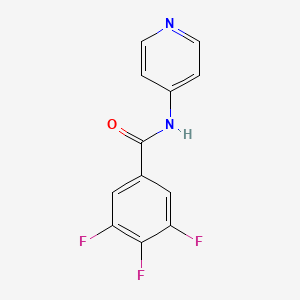
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)

![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
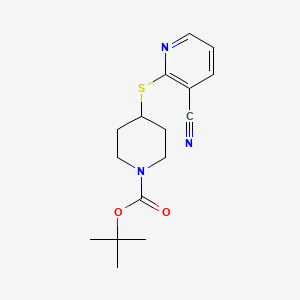
![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)

